molecular formula C16H19F2N3O2 B2437623 N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197485-30-4

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2437623
CAS No.: 2197485-30-4
M. Wt: 323.344
InChI Key: FSLXVPTYZZRBTD-UHFFFAOYSA-N
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Description

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorophenyl group and an oxoethyl group, along with a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow synthesis and automated reaction systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(2,6-difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c1-3-14(22)19(2)11-15(23)20-7-9-21(10-8-20)16-12(17)5-4-6-13(16)18/h3-6H,1,7-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXVPTYZZRBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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